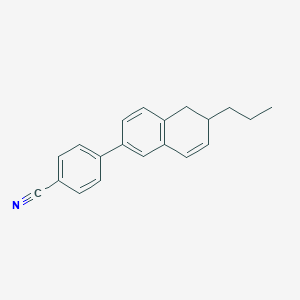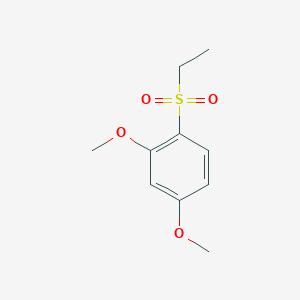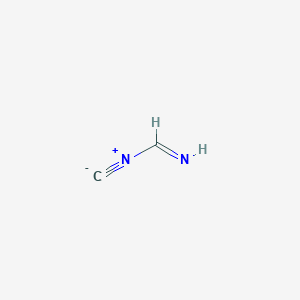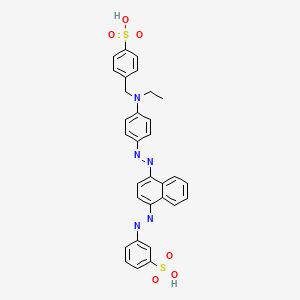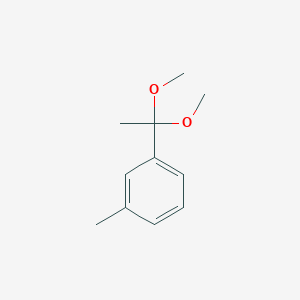
1-(1,1-Dimethoxyethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a molecular weight of 166.22 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1,1-Dimethoxyethyl)-3-methylbenzene can be synthesized through the reaction of acetophenone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- An acid catalyst such as sulfuric acid is added to the mixture.
- The reaction mixture is heated under reflux conditions for several hours.
- The product is then purified through distillation or other suitable methods .
Acetophenone: is mixed with .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,1-Dimethoxyethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of acetophenone or benzoic acid derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1-(1,1-Dimethoxyethyl)-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(1,1-Dimethoxyethyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and reagents used. Its effects are mediated through the formation of intermediate compounds and the subsequent transformation into final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetophenone: A precursor in the synthesis of 1-(1,1-Dimethoxyethyl)-3-methylbenzene.
Benzene: The aromatic core structure present in the compound.
Methoxybenzene: Shares similar functional groups but differs in the substitution pattern
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two methoxy groups attached to the same carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
87461-62-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(1,1-dimethoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H16O2/c1-9-6-5-7-10(8-9)11(2,12-3)13-4/h5-8H,1-4H3 |
Clé InChI |
HWVBNWGYDCWQCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


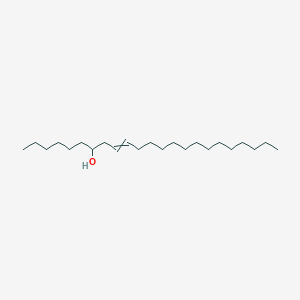
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
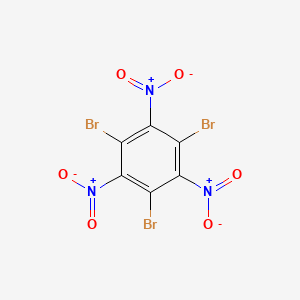
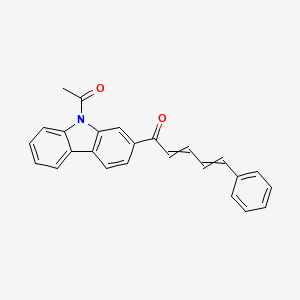
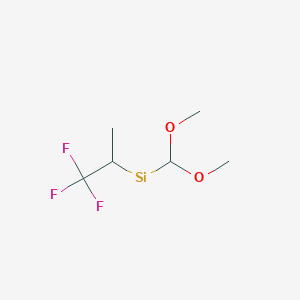
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)


